molecular formula C18H8N2 B11762920 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile

Cat. No.: B11762920
M. Wt: 252.3 g/mol
InChI Key: UWOSHJSTNGSJOW-UHFFFAOYSA-N
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Description

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile is an organic compound with the molecular formula C18H8N2 It is characterized by the presence of a butadiyne linkage between two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile typically involves the coupling of two benzonitrile units through a butadiyne linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce amines .

Scientific Research Applications

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile involves its interaction with molecular targets through its nitrile and butadiyne functional groups. These interactions can influence various biochemical pathways and molecular processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzonitrile is unique due to its combination of nitrile groups and a butadiyne linkage, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these functional groups are advantageous .

Properties

Molecular Formula

C18H8N2

Molecular Weight

252.3 g/mol

IUPAC Name

4-[4-(4-cyanophenyl)buta-1,3-diynyl]benzonitrile

InChI

InChI=1S/C18H8N2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-12H

InChI Key

UWOSHJSTNGSJOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

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